molecular formula C11H10Cl2O2 B1457749 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid CAS No. 1260664-54-7

1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid

Cat. No.: B1457749
CAS No.: 1260664-54-7
M. Wt: 245.1 g/mol
InChI Key: BITFWQFPCMJDQQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10Cl2O2 It is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dichlorobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    1-(3-Chlorophenyl)cyclobutanecarboxylic acid: Contains only one chlorine atom on the phenyl ring.

    1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid: Fluorine atoms replace chlorine atoms on the phenyl ring.

Uniqueness: 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with other molecules. This compound’s distinct chemical properties make it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-11/h4-6H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITFWQFPCMJDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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